molecular formula C24H17N3O5S B14123497 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-Methyl-

1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-Methyl-

Cat. No.: B14123497
M. Wt: 459.5 g/mol
InChI Key: RJDWKTKWEKYFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-Methyl- is a complex organic compound with a unique structure that combines multiple functional groups

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione derivatives are unique due to their ability to selectively activate carbon-nitrogen triple bonds, providing efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . This property makes them highly desirable for applications in biological imaging and the development of functional materials.

Properties

Molecular Formula

C24H17N3O5S

Molecular Weight

459.5 g/mol

IUPAC Name

5-[5-[[2-imino-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylisoindole-1,3-dione

InChI

InChI=1S/C24H17N3O5S/c1-26-21(28)17-9-3-13(11-18(17)22(26)29)19-10-8-16(32-19)12-20-23(30)27(24(25)33-20)14-4-6-15(31-2)7-5-14/h3-12,25H,1-2H3

InChI Key

RJDWKTKWEKYFDY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC=C(O3)C=C4C(=O)N(C(=N)S4)C5=CC=C(C=C5)OC

Origin of Product

United States

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